3alpha,4beta,3alpha-Galactotetraose

Description

Significance of Complex Carbohydrates in Biological Systems

Complex carbohydrates, also known as polysaccharides or glycans, are long chains of sugar molecules linked together. expii.commedlineplus.govbyjus.com They are fundamental to life, serving as primary energy reserves and structural components of cells. expii.com In animals, glycogen (B147801) is a key storage form of glucose, while in plants, starch fulfills a similar role. expii.com Cellulose, another complex carbohydrate, provides structural integrity to plant cell walls. expii.com

Beyond these basic functions, complex carbohydrates are integral to cell-cell communication, immune responses, and the binding of pathogens. nih.gov They are found on the surface of cells, often attached to proteins (glycoproteins) or lipids (glycolipids), where they act as recognition sites for other molecules. nih.gov This recognition is crucial for processes ranging from hormonal signaling to blood clotting and immune defense. nih.gov The human glycome, the complete set of sugars in the body, is constructed from a surprisingly small number of basic sugar building blocks, yet their combination into complex structures allows for immense diversity and functional specificity. nih.gov

Overview of Galactooligosaccharides (GOS) in Glycoscience

Within the vast landscape of complex carbohydrates, galactooligosaccharides (GOS) represent a significant area of study in glycoscience. GOS are a type of oligosaccharide composed of galactose units. wikipedia.org They are produced enzymatically from lactose (B1674315) and are found naturally in human milk. wikipedia.orgnih.gov

A key characteristic of GOS is their role as prebiotics. wikipedia.org Due to the specific configuration of their glycosidic bonds, they are largely resistant to digestion in the upper gastrointestinal tract. wikipedia.org This allows them to reach the colon intact, where they are selectively fermented by beneficial gut bacteria, such as Bifidobacteria and lactobacilli. wikipedia.orgfrontiersin.org This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have various health benefits. frontiersin.org The composition of GOS mixtures can vary in chain length and the types of linkages between the sugar units, which in turn influences their prebiotic activity. nih.govcabidigitallibrary.org

Specific Context of Galactotetraoses within Glycan Research

Galactotetraoses are a specific subgroup of GOS consisting of four galactose units. The arrangement and linkages of these four units can vary, leading to different isomers with distinct properties and biological activities. The study of specific galactotetraose structures, such as 3alpha,4beta,3alpha-Galactotetraose, is crucial for understanding the precise mechanisms by which these molecules interact with biological systems. Research into these specific structures helps to elucidate how variations in glycosidic linkages and branching patterns affect their recognition by enzymes and receptors, ultimately influencing their physiological effects. nih.govnih.gov

Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C24H42O21 |

| Molecular Weight | 666.6 g/mol |

| CAS Number | 56038-38-1 |

| Synonyms | 3a,4b,3a-Galactotetraose, Galalpha1-3Galbeta1-4Galalpha1-3Gal |

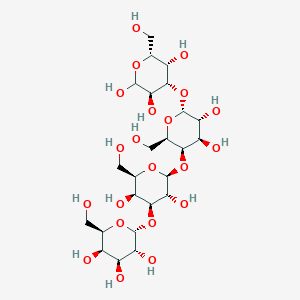

| Structure | A galactotetraose composed of four D-galactose residues connected by α(1→3), β(1→4), and α(1→3) linkages. |

Table generated from data in PubChem and other sources. nih.govcreative-biolabs.com

Research Findings on this compound

Detailed research on specific galactotetraoses like this compound is often focused on its synthesis, structural characterization, and interaction with specific proteins or enzymes. For instance, its unique linkage combination—containing both alpha and beta configurations—makes it a valuable tool for probing the specificity of galactosidases and lectins (carbohydrate-binding proteins).

Studies involving complex GOS mixtures have shown that different bacterial strains exhibit preferences for consuming specific GOS structures. For example, some Bifidobacterium strains are adept at utilizing higher molecular weight and branched GOS, while Lactobacillus species may prefer smaller, linear structures. nih.gov The precise structure of this compound, with its defined sequence of linkages, would be instrumental in studies aimed at identifying the specific enzymes and metabolic pathways that different probiotic bacteria use to degrade complex carbohydrates. This level of detail is essential for designing more effective prebiotic formulations.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-4-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)12(32)14(34)22(40-5)45-20-11(31)7(3-27)41-24(17(20)37)43-18-8(4-28)42-23(15(35)13(18)33)44-19-10(30)6(2-26)39-21(38)16(19)36/h5-38H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17-,18+,19+,20+,21?,22-,23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAHRYDVILRNFD-FGKFJTINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]4[C@H]([C@H](OC([C@@H]4O)O)CO)O)CO)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676999 |

Source

|

| Record name | 3alpha,4beta,3alpha-Galactotetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56038-38-1 |

Source

|

| Record name | 3alpha,4beta,3alpha-Galactotetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Elucidation of 3alpha,4beta,3alpha Galactotetraose

Advanced Spectroscopic Methodologies for Linkage and Anomeric Configuration Determination

The structural elucidation of oligosaccharides is a complex task due to the vast number of potential isomers. unimo.it A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed to achieve a comprehensive analysis. slu.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and three-dimensional arrangement of molecules. nih.govwikipedia.org It is indispensable for determining the anomeric configuration (α or β) of the glycosidic linkages and the specific carbon atoms involved in these bonds. nih.govnih.gov For complex oligosaccharides, resolving the overlapping signals in a one-dimensional spectrum can be challenging, making two-dimensional NMR techniques essential. wikipedia.orgnih.gov

One-dimensional ¹H NMR and ¹³C NMR spectra offer initial insights into the composition and purity of an oligosaccharide sample. nih.govresearchgate.net The anomeric region of the ¹H NMR spectrum (typically between 4.2 and 5.5 ppm) is particularly informative, as the chemical shift and coupling constants of the anomeric protons can provide clues about the linkage type and configuration. researchgate.netresearchgate.net Similarly, the anomeric carbons in the ¹³C NMR spectrum (around 90-110 ppm) are indicative of the number and type of monosaccharide residues present. nih.govresearchgate.net However, significant signal overlap often necessitates the use of more advanced techniques for a complete structural assignment. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Galacto-oligosaccharides Note: This table provides a general range of chemical shifts and specific values can vary based on the full structure and experimental conditions.

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Anomeric H (α-linkage) | 4.8 - 5.5 | 90 - 100 |

| Anomeric H (β-linkage) | 4.4 - 4.8 | 100 - 105 |

| Ring Protons | 3.2 - 4.2 | 60 - 85 |

| Anomeric C (α-linkage) | - | 90 - 100 |

| Anomeric C (β-linkage) | - | 100 - 105 |

| Other Ring Carbons | - | 60 - 85 |

| C6 | - | ~62 |

| C6 (linked) | - | 68 - 70 |

Two-dimensional NMR experiments are crucial for overcoming the limitations of 1D NMR by spreading the signals across two frequency axes, thereby enhancing resolution and revealing correlations between different nuclei. wikipedia.orgcreative-biostructure.com

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies scalar-coupled protons, typically those separated by two to three bonds. nanalysis.comnanalysis.com This allows for the tracing of proton-proton connectivities within each monosaccharide residue, helping to assign the individual spin systems. nanalysis.com

Total Correlation Spectroscopy (TOCSY) extends the reach of COSY by revealing correlations between all protons within a spin system, not just those that are directly coupled. nanalysis.comnanalysis.com This is particularly useful for identifying all the protons belonging to a specific sugar residue, even if some of the direct couplings are not resolved in the COSY spectrum. nanalysis.com By combining COSY and TOCSY data, it is possible to piece together the complete proton assignment for each monosaccharide unit in the oligosaccharide chain. creative-biostructure.com

Mass Spectrometry (MS)-Based Approaches for Connectivity and Sequence Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and sequence of oligosaccharides. slu.senih.gov It is often used in conjunction with NMR to provide complementary structural information. slu.se Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for oligosaccharide analysis as they minimize fragmentation during the ionization process. nih.gov

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like oligosaccharides. nih.govnih.gov It typically generates multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a lower mass-to-charge (m/z) range. slu.se ESI can be readily coupled with liquid chromatography (LC) for the separation of complex oligosaccharide mixtures prior to MS analysis. nih.gov Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, are used to determine the sequence of monosaccharide units and to gain some information about the linkage positions. nih.gov The fragmentation patterns can reveal the loss of individual sugar residues, providing a roadmap of the oligosaccharide's structure. researchgate.net

MALDI-TOF-MS is another soft ionization technique that is widely used for the analysis of oligosaccharides. nih.govnih.gov In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. slu.se MALDI-TOF-MS is known for its high sensitivity and speed, making it a valuable tool for screening complex mixtures of oligosaccharides. slu.senih.gov It typically produces singly charged ions, which simplifies the resulting mass spectrum. nih.gov Tandem MS (MS/MS) analysis in a MALDI-TOF/TOF instrument can provide detailed structural information, including the determination of branching patterns and linkage analysis through the observation of cross-ring fragmentation ions. acs.orgacs.org

Table 2: Comparison of ESI-MS and MALDI-TOF-MS for Oligosaccharide Analysis

| Feature | Electrospray Ionization (ESI)-MS | Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF-MS |

| Ionization State | Typically produces multiply charged ions. slu.se | Primarily generates singly charged ions. nih.gov |

| Coupling | Easily coupled with liquid chromatography (LC). nih.gov | Not as readily coupled with LC. |

| Sample Throughput | Generally lower than MALDI. | High throughput capabilities. nih.gov |

| Fragmentation | Tandem MS (MS/MS) provides sequence and some linkage information. nih.gov | MS/MS provides sequence, branching, and detailed linkage information through cross-ring fragmentation. acs.orgacs.org |

| Sensitivity | Sensitivity can decrease with increasing glycan mass. nih.gov | High sensitivity, even for high molecular weight oligosaccharides. slu.se |

Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) for Fragmentation Analysis

Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are powerful mass spectrometry techniques used to fragment molecules and elucidate their structures. nih.govthermofisher.com In CID, ions are accelerated and collided with neutral gas molecules, causing them to break apart at their weakest bonds. thermofisher.com For oligosaccharides, this typically results in the cleavage of glycosidic bonds, providing information about the sequence of monosaccharide units.

ETD, on the other hand, involves the transfer of an electron to a multiply-charged precursor ion, which induces fragmentation along the backbone of the molecule. wikipedia.org This method is often considered gentler than CID and is particularly useful for preserving labile post-translational modifications, though for underivatized oligosaccharides, it offers a complementary fragmentation pattern. nih.govwikipedia.org

In the analysis of underivatized, metal-cationized oligosaccharides, including 3α,4β,3α-galactotetraose, both CID and ETD have been employed. nih.gov A study investigating various metal adducts found that cobalt-adducted ions, specifically [M + Co]2+, produced the most informative and uniform dissociation spectra for all oligosaccharides studied using both CID and ETD. nih.gov While both techniques generated glycosidic and cross-ring cleavages, ETD tended to produce more cross-ring and internal ions, which are valuable for detailed structural analysis. nih.gov The fragmentation efficiency was high for both methods, often leading to complete dissociation of the precursor ion, with the resulting spectra being complementary to each other. nih.gov

| Technique | Fragmentation Mechanism | Primary Cleavage Products | Advantages for Galactotetraose Analysis |

| CID | Vibrational excitation from collision with neutral gas. thermofisher.com | Glycosidic bond cleavages (b- and y-ions). nih.gov | Provides sequencing of monosaccharide units. nih.gov |

| ETD | Electron transfer to multiply-charged cations. wikipedia.org | Backbone cleavage (c- and z-ions), cross-ring and internal ions. wikipedia.orgnih.gov | Offers complementary fragmentation, especially useful for cross-ring cleavage information. nih.gov |

Ion Mobility Spectrometry (IMS) coupled with MS for Isomer Differentiation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly valuable for distinguishing between isomeric compounds that have the same mass-to-charge ratio. nih.gov This is highly relevant for carbohydrate analysis due to the vast number of possible isomers.

For oligosaccharides like galactotetraose, different linkage patterns and branching can result in numerous isomers with distinct three-dimensional structures. IMS can separate these isomers based on their different drift times through a gas-filled chamber, which is influenced by their collisional cross-section (CCS) – a value that reflects the ion's shape. nih.gov While the separation of isomers with very similar structures can be challenging, even slight differences in their spatial configuration can sometimes be resolved. nih.gov The use of IMS-MS enhances the analytical specificity for complex mixtures of lipids and similarly, for carbohydrates, by providing an additional layer of separation beyond liquid chromatography and mass spectrometry alone. nih.gov

Chromatographic Techniques for Separation and Compositional Analysis

Chromatographic methods are indispensable for the analysis of complex carbohydrate mixtures. They allow for the separation, identification, and quantification of individual oligosaccharides from various sources. The choice of technique depends on the specific analytical goal, such as high-resolution separation of isomers or determination of monosaccharide composition.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of carbohydrates. researchgate.net These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. waters.com UPLC is an advancement of HPLC that utilizes smaller particle-sized columns (sub-2 µm) and higher operating pressures, resulting in significantly improved resolution, speed, and sensitivity. waters.comresearchgate.netijcrt.orgsaudijournals.com Both techniques are widely used in pharmaceutical, food, and biomedical research for the analysis of complex mixtures. researchgate.net For carbohydrate analysis, various detection methods can be coupled with HPLC and UPLC, including refractive index (RI), UV-visible, and mass spectrometry.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including oligosaccharides like galactotetraose. nih.govcreative-biolabs.com At high pH, the hydroxyl groups of carbohydrates can become ionized, allowing them to be separated by anion-exchange chromatography. thermofisher.com The separated carbohydrates are then detected by pulsed amperometry, which involves their oxidation at the surface of an electrode. thermofisher.comresearchgate.net This detection method is direct and sensitive and does not require the carbohydrates to be derivatized. thermofisher.com HPAEC-PAD is capable of high-resolution separations, making it suitable for distinguishing between closely related sugar compounds and for the analysis of carbohydrates in complex matrices such as food and biological samples. researchgate.netmdpi.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Linkage and Constituent Sugar Analysis

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for determining the monosaccharide composition and glycosidic linkages of oligosaccharides. cabidigitallibrary.org For GC analysis, the non-volatile carbohydrates must first be chemically derivatized to make them volatile. chromforum.org A common procedure involves hydrolysis of the oligosaccharide into its constituent monosaccharides, followed by derivatization, for example, by silylation. cabidigitallibrary.orgmdpi.com

The derivatized monosaccharides are then separated by GC based on their boiling points and interactions with the stationary phase. mdpi.com The mass spectrometer then fragments the separated components, and the resulting mass spectra provide information for identification. mdpi.com For linkage analysis, a methylation analysis is typically performed, where the free hydroxyl groups are methylated before hydrolysis. The positions of the original glycosidic linkages can then be determined by identifying the partially methylated monosaccharide derivatives. The presence of multiple anomeric forms of sugars can lead to multiple peaks for a single monosaccharide, which needs to be accounted for in quantitative analysis. chromforum.org

| Analytical Step | Technique | Purpose | Key Considerations |

| Compositional Analysis | GC-MS after acid hydrolysis and derivatization. | To identify and quantify the constituent monosaccharides. cabidigitallibrary.org | Derivatization is necessary to create volatile compounds. mdpi.com |

| Linkage Analysis | GC-MS after permethylation, hydrolysis, reduction, and acetylation. | To determine the positions of glycosidic bonds between monosaccharide units. | Provides structural information on how the monosaccharides are linked. cabidigitallibrary.org |

Capillary Electrophoresis (CE) for Complex Carbohydrate Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is well-suited for the analysis of complex carbohydrate mixtures, including oligosaccharides. The separation in CE is highly efficient, and it requires only small sample volumes. For the analysis of neutral carbohydrates, they can be derivatized with a charged tag or separated as borate (B1201080) complexes in an alkaline buffer. The high efficiency of CE allows for the separation of closely related oligosaccharide isomers, providing another valuable tool for the detailed characterization of compounds like 3α,4β,3α-galactotetraose.

Chemoenzymatic and Enzymatic Approaches for Glycan Sequencing

The precise structural elucidation of complex carbohydrates such as 3α,4β,3α-Galactotetraose is paramount for understanding their biological functions. Chemoenzymatic and enzymatic sequencing methods offer powerful tools for determining the sequence, linkage, and anomeric configuration of monosaccharide units within an oligosaccharide. These approaches combine the high specificity of enzymes with sensitive analytical techniques.

Exoglycosidase Digestion for Anomericity and Terminal Sugar Determination

Exoglycosidases are highly specific enzymes that sequentially cleave terminal monosaccharide residues from the non-reducing end of an oligosaccharide. sigmaaldrich.com The specificity of these enzymes extends to both the type of monosaccharide and the anomeric configuration (α or β) of the glycosidic linkage. sigmaaldrich.com By employing a panel of exoglycosidases with known specificities, the sequence and anomeric linkages of an oligosaccharide can be systematically determined. nih.gov

The process involves incubating the purified oligosaccharide with a specific exoglycosidase and then analyzing the reaction products, typically by chromatographic or mass spectrometric methods. A shift in the elution time or a change in the mass-to-charge ratio (m/z) of the oligosaccharide indicates the successful cleavage of a terminal monosaccharide. sigmaaldrich.com

For the structural confirmation of 3α,4β,3α-Galactotetraose, a sequential digestion with specific galactosidases would be performed. For instance, an α-galactosidase would be expected to cleave the terminal α-linked galactose residue. The resulting trisaccharide could then be subjected to further digestion with a β-galactosidase to cleave the subsequent β-linked galactose. This sequential removal of monosaccharides, when monitored, confirms the terminal sugar and its anomeric linkage.

Table 1: Representative Exoglycosidase Digestion Profile for 3α,4β,3α-Galactotetraose

| Enzyme | Specificity | Expected Outcome for 3α,4β,3α-Galactotetraose | Analysis Method |

| α-Galactosidase | Cleaves terminal α-linked galactose | Cleavage of one galactose residue, resulting in a trisaccharide. | MALDI-TOF MS |

| β-Galactosidase | Cleaves terminal β-linked galactose | No initial cleavage. Subsequent digestion after α-galactosidase treatment would cleave the newly exposed terminal galactose. | MALDI-TOF MS |

| α-Glucosidase | Cleaves terminal α-linked glucose | No cleavage, confirming the terminal sugar is not glucose. | HPLC, MALDI-TOF MS |

| Neuraminidase | Cleaves terminal sialic acid | No cleavage, confirming the absence of terminal sialic acid. | HPLC, MALDI-TOF MS |

This table is illustrative and represents the expected outcomes based on the principles of exoglycosidase digestion.

Chemical Derivatization for Enhanced Detection (e.g., Permethylation, Fluorescent Labeling)

To improve the sensitivity and accuracy of analysis by mass spectrometry and liquid chromatography, chemical derivatization of oligosaccharides is a common practice. Techniques such as permethylation and fluorescent labeling are widely employed.

Permethylation

Permethylation involves the replacement of all hydroxyl (-OH) and N-acetyl (-NHAc) protons with methyl groups. nih.gov This derivatization enhances the ionization efficiency of glycans in mass spectrometry, particularly for matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI). nih.govludger.com Permethylation also stabilizes sialic acid residues and provides more predictable fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, which aids in linkage analysis. nih.govresearchgate.net The increase in mass upon permethylation is predictable and can be used to confirm the composition of the oligosaccharide. nih.gov

For 3α,4β,3α-Galactotetraose (C24H42O21), complete permethylation would result in a significant and calculable mass increase, allowing for more sensitive detection and structural analysis by MS.

Table 2: Theoretical Mass Change of 3α,4β,3α-Galactotetraose Upon Permethylation

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Permethylated Derivative | Number of Methyl Groups Added | Monoisotopic Mass of Permethylated Product (Da) | Mass Shift (Da) |

| 3α,4β,3α-Galactotetraose | C24H42O21 | 666.22 | Permethylated 3α,4β,3α-Galactotetraose | 19 | 932.46 | 266.24 |

This table is based on theoretical calculations for illustrative purposes.

Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorophore to the reducing end of an oligosaccharide. researchgate.net This derivatization allows for highly sensitive detection using fluorescence detectors coupled with high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). qa-bio.comthermofisher.comlcms.cz Common fluorescent labels include 2-aminobenzamide (B116534) (2-AB) and 2-aminopyridine (B139424) (PA).

The labeled oligosaccharides can be separated with high resolution by techniques like hydrophilic interaction liquid chromatography (HILIC). thermofisher.com The retention time of the labeled glycan can be compared to a database of standards or used for relative quantification. chromatographyonline.com This method is particularly useful for analyzing complex mixtures of oligosaccharides and for tracking changes in glycan profiles. researchgate.net

Table 3: Representative HPLC Analysis of a Fluorescently Labeled Galactotetraose Standard

| Parameter | Value |

| Chromatographic System | |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Detector | Fluorescence Detector (λex = 330 nm, λem = 420 nm for 2-AB) |

| Column | Amide-based HILIC column |

| Mobile Phase | |

| A | Acetonitrile |

| B | Ammonium formate (B1220265) buffer |

| Gradient | Decreasing concentration of Mobile Phase A over time |

| Analysis of 2-AB Labeled Galactotetraose | |

| Retention Time | Specific and reproducible for the given conditions |

| Peak Area | Proportional to the amount of labeled oligosaccharide |

This table provides a representative example of the parameters and expected results for the HPLC analysis of a fluorescently labeled galactotetraose.

Biosynthesis and Enzymology of Galactooligosaccharides

Glycosyltransferase Activity in Oligosaccharide Elongation

The elongation of oligosaccharide chains, a key step in the synthesis of molecules like 3-alpha,4-beta,3-alpha-galactotetraose, is mediated by glycosyltransferases. Specifically, galactosyltransferase (GalT) activity is responsible for transferring galactose (Gal) residues from a donor molecule, such as UDP-Gal, to an acceptor oligosaccharide. researchgate.net

Research has identified GalT activity in particulate preparations from mung bean hypocotyls that can transfer up to eight galactose residues to the non-reducing end of 2-aminobenzamide (B116534) (2AB)-labeled galactooligosaccharides. researchgate.net Time-course studies of this process suggest the involvement of at least two different GalT isoforms in the elongation of the acceptor substrates. researchgate.net The efficiency of this elongation is dependent on the degree of polymerization of the acceptor, with galactoheptaose being a particularly effective substrate. researchgate.net

Mechanisms of Glycosidic Bond Formation in Biological Systems

The formation of glycosidic bonds, which link monosaccharide units together in oligosaccharides, is a fundamental biochemical reaction. wikipedia.org In biological systems, this process is catalyzed by enzymes and typically involves the reaction of a hemiacetal or hemiketal group of a saccharide with a hydroxyl group of another molecule. wikipedia.org The formation of these bonds is crucial for creating stable linkages between sugar units. khanacademy.org

The enzymatic hydrolysis of glycosidic bonds, the reverse of their formation, generally proceeds through one of two main mechanisms: acid-base catalysis or nucleophilic substitution. khanacademy.org In acid-base catalysis, acidic and basic residues in the enzyme's active site facilitate the cleavage of the bond by protonating the glycosidic oxygen and activating a water molecule to act as a nucleophile. khanacademy.org Nucleophilic substitution mechanisms can occur via an SN1 or SN2 pathway, involving the direct attack of a nucleophile on the anomeric carbon. khanacademy.org The stereoselectivity of glycosidic bond formation is a significant challenge and can be influenced by factors such as temperature, pressure, protecting groups, solvent, and the nature of the leaving group. researchgate.net

Genetic Determinants of Galactooligosaccharide Synthesis in Microorganisms

The synthesis of GOS in microorganisms is largely determined by the presence and characteristics of genes encoding β-galactosidase enzymes. These enzymes belong to various glycosyl hydrolase (GH) families, including GH1, GH2, GH35, and GH42, with members of GH2 and GH42 being particularly exploited for GOS synthesis. frontiersin.orgcsic.es The genetic diversity of these enzymes across different microbial species leads to the production of GOS with varying structures and degrees of polymerization. mdpi.comnih.gov

For instance, β-galactosidases from different microbial sources, such as Aspergillus oryzae, Kluyveromyces lactis, and Bacillus circulans, are used in industrial GOS production and yield products with distinct characteristics. nih.govnih.gov The genetic makeup of an organism dictates the type of β-galactosidase it produces, which in turn influences the types of glycosidic linkages formed in the GOS. nih.gov For example, β-galactosidases from Kluyveromyces lactis and Aspergillus oryzae primarily produce β-1,6-linked GOS. nih.gov Research has also focused on β-galactosidases from Bifidobacterium species, which can produce GOS with a higher prevalence of β(1→3) and β(1→6) linkages, structures that are thought to have significant prebiotic potential. csic.es The most common bacterial source of β-galactosidase is from Escherichia coli, encoded by the lacZ gene. nih.gov

Influence of Enzyme Source and Reaction Environment on Biosynthetic Pathways

The biosynthesis of GOS is profoundly influenced by both the source of the β-galactosidase enzyme and the conditions of the reaction environment. mdpi.comnih.gov

Enzyme Source: The origin of the β-galactosidase is a primary determinant of the yield and structural composition of the synthesized GOS, including the types of glycosidic linkages and the degree of polymerization. nih.govcsic.esmdpi.com Different enzymes exhibit varying affinities for water and saccharide acceptors, leading to different GOS yields even at the same lactose (B1674315) concentration. mdpi.com For example, β-galactosidase from Aspergillus oryzae can yield 27% GOS with a 58% lactose conversion. mdpi.com Enzymes from thermophilic and hyperthermophilic microorganisms have gained attention due to their stability at higher temperatures, which can enhance lactose solubility and reduce microbial contamination. mdpi.com

Reaction Environment: Key environmental factors that affect GOS synthesis include temperature, pH, substrate concentration, and water activity. csic.esmdpi.com

Temperature: Higher temperatures can lead to higher GOS yields for some enzymes. mdpi.com However, the effect of temperature is enzyme-dependent, with some studies showing constant GOS yields across different temperatures. mdpi.com

pH: The pH of the reaction medium can influence the kinetics of both lactose hydrolysis and GOS production by affecting the ionization state of the enzyme's catalytic residues. mdpi.com

Substrate Concentration: Higher initial lactose concentrations generally favor GOS synthesis by increasing the availability of galactosyl acceptors. mdpi.com

Water Activity: In organic solvent systems, water activity has been shown to be a critical factor influencing GOS synthesis. nih.gov Studies have demonstrated that the synthesis of longer GOS chains requires higher water activity, likely due to its effect on enzyme flexibility. nih.gov

Organic Solvents: The use of organic solvents in two-phase systems can modify reaction kinetics and potentially increase GOS yield. researchgate.net

The interplay of these factors is complex, and optimizing them is crucial for maximizing the yield and controlling the composition of the GOS product. researchgate.net

Interactive Data Table: Factors Influencing GOS Synthesis

| Factor | Influence on GOS Synthesis | Research Findings |

| Enzyme Source | Determines GOS yield, linkage type, and degree of polymerization. nih.govmdpi.com | β-galactosidase from Aspergillus oryzae yields 27% GOS at 58% lactose conversion. mdpi.com Enzymes from Bifidobacterium can produce GOS with more β(1→3) and β(1→6) linkages. csic.es |

| Temperature | Can increase GOS yields for some enzymes. mdpi.com | Higher temperatures can enhance lactose solubility. mdpi.com The effect is enzyme-specific. mdpi.com |

| pH | Affects the kinetics of hydrolysis and transgalactosylation. mdpi.com | Can be varied to control synthesis and degradation rates of oligosaccharides. mdpi.com |

| Substrate Conc. | Higher concentrations favor GOS synthesis. mdpi.com | Increases availability of galactosyl acceptors. mdpi.com |

| Water Activity | Critically influences GOS synthesis, especially in organic media. nih.gov | Higher water activity is needed for the synthesis of longer GOS chains. nih.gov |

Molecular Recognition and Interactions of Galactotetraoses

Carbohydrate-Protein Interactions: Specificity and Binding Mechanisms

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. wikipedia.org The binding is typically characterized by high specificity, where proteins selectively recognize particular carbohydrate structures. These interactions are often multivalent, meaning multiple glycan units bind simultaneously to a protein, which significantly enhances the affinity and specificity of the binding. rsc.orgmdpi.com The mechanisms of recognition rely on a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govnih.gov The hydroxyl groups of the sugar provide a network of hydrogen bond donors and acceptors, while the pyranose ring can engage in hydrophobic packing, often against aromatic amino acid residues in the protein's binding site. nih.gov

Many enzymes that break down complex polysaccharides, known as glycoside hydrolases, feature modular structures that include one or more non-catalytic Carbohydrate-Binding Modules (CBMs). researchgate.net The primary role of CBMs is to target the enzyme to its specific polysaccharide substrate, thereby increasing the local concentration of the enzyme and enhancing its catalytic efficiency. researchgate.netnih.gov CBMs are classified into numerous families based on their amino acid sequence.

Modules specific for galactans (polymers of galactose) have been identified and characterized. For instance, a novel family of CBMs, CBM61, was identified from a Thermotoga maritima endo-β-1,4-galactanase. nih.gov This module demonstrates specific binding to β-1,4-linked galactose-containing ligands. nih.gov Structural analysis revealed that CBMs tailored for recognizing glycan chains, classified as Type B CBMs, possess an extended binding site often described as a groove or cleft. nih.gov This topology allows for the accommodation of several sugar units of a polymeric ligand, with affinity often increasing with the length of the oligosaccharide up to a certain point (e.g., hexasaccharides). nih.gov The interaction within this groove is fine-tuned to recognize the specific linkage and conformation of the polysaccharide, such as the helical structure of β-1,4-galactan. nih.gov CBM family 32 is another diverse family, with members known to bind various glycans, including galactose. researchgate.netcazypedia.org

Lectins are a widespread class of proteins that recognize and bind to specific carbohydrate structures without modifying them. researchgate.net Their interactions with glycans are crucial for cell adhesion and signaling. researchgate.net The structural basis for this recognition involves shallow indentations on the protein surface that form binding sites for monosaccharides or oligosaccharides. nih.gov Selectivity is achieved through a precise arrangement of amino acid residues that form hydrogen bonds with the sugar's hydroxyl groups and engage in van der Waals packing. nih.gov

Galectins are a specific family of lectins defined by their conserved carbohydrate-recognition domain (CRD) with a high affinity for β-galactosides. nih.govnih.gov Galectin-3, for example, is widely expressed in epithelial cells of the digestive tract and is known to interact with various glycoconjugates and even the surfaces of microorganisms. nih.gov The binding of galactose-containing oligosaccharides to C-type lectins, another lectin class, is often dependent on a calcium ion (Ca2+). nih.gov In these proteins, the 3- and 4-OH groups of the galactose unit directly coordinate with the calcium ion and form hydrogen bonds with amino acids that also act as calcium ligands. nih.gov The specific stereochemistry of these hydroxyl groups in galactose, compared to other sugars like mannose, dictates the orientation of the pyranose ring in the binding site, forming the basis for selective recognition. nih.gov

Interactive Table: Examples of Lectin Interactions with Galactose-Containing Ligands

| Lectin/Galectin | Ligand Specificity | Key Structural Features of Interaction | Reference |

| C-type Lectins | Galactose/N-acetylgalactosamine | 3- and 4-OH groups of galactose coordinate with Ca2+ in the binding site. Aromatic residues often pack against the apolar face of the sugar. | nih.gov |

| Galectin-3 | β-galactosides (e.g., Lactose (B1674315), N-acetyllactosamine) | Binds to β-galactoside residues via its C-terminal carbohydrate recognition domain (CRD). | nih.gov |

| Entamoeba histolytica Gal/GalNAc lectin | Terminal Galactose and N-acetylgalactosamine | Specific binding pocket located in the light chain of the heterodimeric protein. | biorxiv.org |

Glycan-to-Glycan Interactions and Their Role in Molecular Assembly

Beyond interacting with proteins, glycans can engage in direct glycan-to-glycan interactions. This form of molecular recognition is increasingly recognized as a significant mechanism for cell-cell adhesion and the assembly of complex biological structures. nih.govresearchgate.net While the affinity of a single glycan-glycan interaction is typically very weak, biological systems achieve strong and specific adhesion through polyvalency—the simultaneous interaction of multiple glycan structures. nih.govresearchgate.net

This principle suggests that oligosaccharides like 3alpha,4beta,3alpha-Galactotetraose, when present in a clustered or repeating fashion on a cell surface or biopolymer, could mediate specific self-association or binding to other complementary glycan structures. Such interactions are thought to be crucial in the initial stages of cell contact, preceding higher-affinity protein-based interactions. nih.gov The collective strength of these numerous, weak interactions can lead to the formation of stable molecular assemblies and organized cellular arrangements. nih.gov

Structural Determinants Influencing Molecular Recognition Profiles

Glycosidic Linkages : The specific sequence of α(1→3) and β(1→4) linkages in the galactotetraose creates a unique shape and distribution of hydroxyl groups on its surface. Protein binding sites, such as the grooves in CBMs or the shallow pockets in lectins, are exquisitely shaped to complement this specific topology. nih.govnih.gov

Hydroxyl Group Orientation : The axial and equatorial positions of the hydroxyl groups on each galactose ring are critical for forming a specific network of hydrogen bonds with the amino acid residues of a binding protein. nih.govnih.gov The stereochemistry of the C4 hydroxyl group, for example, is a key feature that allows lectins to distinguish galactose from glucose. elsevierpure.com

Modulation of Microbial Ecosystems via Glycan-Microbe Interactions

Indigestible carbohydrates, including galactooligosaccharides (GOS) like galactotetraose, can pass through the upper gastrointestinal tract and become available for fermentation by the resident microbiota in the colon. frontiersin.org This process significantly influences the composition and metabolic activity of the gut microbial ecosystem. frontiersin.orgnih.gov

GOS are well-established prebiotics, known for their ability to selectively stimulate the growth and activity of beneficial bacteria, particularly species of Bifidobacterium and Lactobacillus. frontiersin.orgmdpi.comnih.gov This selective, or "bifidogenic," effect stems from the fact that many probiotic strains possess the specific enzymatic machinery required to transport and metabolize these complex sugars, which many other gut bacteria lack. nih.govfrontiersin.org

The ability to utilize GOS is, however, highly strain-dependent. acs.org Studies have revealed different GOS utilization profiles among probiotic bacteria:

Some strains can only consume shorter GOS, such as disaccharides. acs.org

Other strains can utilize oligosaccharides up to a degree of polymerization (DP) of three. acs.org

A third group, including strains like Lactobacillus acidophilus NCFM, can efficiently consume a wide range of GOS oligomers, including tetrasaccharides and larger molecules. acs.org

This metabolic capability relies on specific transporters, such as permeases (e.g., LacS), to internalize the oligosaccharides, and intracellular glycoside hydrolases (e.g., β-galactosidases) to break them down into monosaccharides like galactose and glucose. nih.govnih.gov These monosaccharides then enter the central fermentation pathways of the bacteria, such as the "bifid shunt" in bifidobacteria, leading to the production of short-chain fatty acids (SCFAs) like acetate and lactate. nih.govfrontiersin.org The selective metabolism of GOS gives these probiotic species a competitive advantage, allowing them to proliferate and positively modulate the gut environment. nih.govnih.gov

Interactive Table: GOS Utilization by Probiotic Strains

| Probiotic Genus/Species | GOS Utilization Capability | Key Metabolic Enzymes/Transporters | Reference |

| Bifidobacterium | Species- and strain-dependent; many species are known to be bifidogenic. Certain strains can metabolize complex plant-derived galactans. | β-galactosidases, ABC transport systems, endogalactanases. | nih.govnih.gov |

| Lactobacillus acidophilus NCFM | Efficiently consumes all GOS oligomers (DP2, DP3, DP4, etc.). | LacS permease, LacA (GH42 β-galactosidase), LacLM (GH2 β-galactosidase). | acs.orgnih.gov |

| Lactobacillus rhamnosus | Strain-dependent; some strains utilize GOS, though transport mechanisms can differ from other lactobacilli. | May involve PTS transporters in some related species, but permeases are more common in lactobacilli. | mdpi.com |

| Lactobacillus reuteri | Utilizes GOS. | Relies on a permease encoded by lacS for transport. | nih.gov |

Mechanisms of Adhesion Inhibition of Pathogenic Bacteria

The adhesion of pathogenic bacteria to host cells is a critical initial step in the process of infection. The ability of certain carbohydrates to inhibit this adhesion is a promising area of research for the development of anti-infective agents. One such carbohydrate, this compound, has been investigated for its potential to prevent the attachment of various pathogenic bacteria to host tissues. The primary mechanism underlying this inhibitory activity is competitive binding, where the galactotetraose acts as a soluble receptor analog, binding to bacterial adhesins and preventing them from attaching to their corresponding glycan receptors on the host cell surface.

Bacterial adhesins are proteins or glycoproteins located on the bacterial cell surface that recognize and bind to specific carbohydrate structures on host cells. By mimicking these host cell receptors, this compound can effectively block the binding sites of the adhesins. This competitive inhibition has been observed in studies involving various pathogens. For instance, certain strains of Lactobacillus have demonstrated the ability to inhibit the adhesion of pathogenic bacteria, and it is hypothesized that specific cell surface carbohydrates, including complex galactooligosaccharides, play a significant role in this protective effect.

The following table summarizes research findings on the inhibition of pathogenic bacteria by oligosaccharides with structural similarities to this compound, providing a basis for understanding its potential mechanisms.

| Pathogen | Adhesin/Target | Inhibitory Oligosaccharide Structure | Observations |

| Escherichia coli K88 | Fimbrial adhesins | Galactose-containing oligosaccharides | Strains of Lactobacillus with high adhesive abilities, mediated by surface-layer proteins that likely interact with carbohydrates, show significant inhibition of pathogen adherence. nih.gov |

| Salmonella enteritidis | Type 1 fimbriae | Mannose-containing oligosaccharides | While mannose is the primary inhibitor, complex galactans can also interfere with adhesion, suggesting a role for multi-valent carbohydrate interactions. |

| Helicobacter pylori | BabA, SabA | Fucosylated and sialylated glycans | Probiotic strains can compete with H. pylori for binding sites on the gastric mucosa, a process potentially mediated by bacterial surface carbohydrates. |

Immunomodulatory Mechanisms Involving Glycan Recognition

Beyond its role in preventing bacterial adhesion, this compound is also implicated in modulating the host immune response through its interaction with various immune cells and receptors. The recognition of specific glycan structures by immune cells is a fundamental aspect of both innate and adaptive immunity, allowing the host to distinguish between self, commensal, and pathogenic entities.

One of the key mechanisms by which this compound may exert its immunomodulatory effects is through its interaction with C-type lectin receptors (CLRs) expressed on the surface of immune cells, particularly dendritic cells (DCs) and macrophages. CLRs are a diverse family of pattern recognition receptors (PRRs) that bind to specific carbohydrate moieties. The binding of a glycan ligand like this compound to a CLR can trigger a cascade of intracellular signaling events, leading to the modulation of cytokine production, antigen presentation, and the subsequent differentiation of T cells.

The specific nature of the immune response elicited by this compound is dependent on several factors, including the type of CLR it binds to, the immune cell type involved, and the broader immunological context. For instance, the interaction of certain galacto-oligosaccharides with specific CLRs on dendritic cells can promote the development of a tolerogenic phenotype. These tolerogenic DCs are characterized by the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), and a reduced capacity to activate pro-inflammatory T helper 1 (Th1) and Th17 cells. Instead, they favor the induction of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis and preventing excessive inflammation.

Conversely, under different conditions or by engaging other types of CLRs, this compound could potentially promote a more pro-inflammatory response, which may be beneficial in the context of an active infection. The ability of bifidobacteria, known producers of various oligosaccharides, to enhance the function of immune cells in immunosuppressed models suggests that their carbohydrate products can have a restorative effect on immune function. nih.gov

The following table outlines the potential interactions of this compound with immune components and the resulting immunomodulatory outcomes.

| Immune Cell/Receptor | Potential Interaction with this compound | Consequence of Interaction |

| Dendritic Cells (DCs) | Binding to C-type lectin receptors (e.g., DC-SIGN, MGL) | Modulation of DC maturation and cytokine secretion profile. Can lead to either a pro-inflammatory or anti-inflammatory response depending on the specific receptor and cellular context. |

| Macrophages | Interaction with galectins and other carbohydrate-binding proteins | Can influence phagocytic activity and the production of inflammatory mediators. |

| T Cells | Indirectly, via modulated antigen presentation by DCs | Skewing of T helper cell differentiation towards Th1, Th2, Th17, or regulatory T cell (Treg) phenotypes. |

| B Cells | Potential for direct binding to B cell receptors | May influence antibody production and B cell activation, although this is a less characterized mechanism for this specific oligosaccharide. |

Applications in Glycoscience Research and Methodological Advancement

Design and Synthesis of Glycan Probes for Biological Research

The synthesis of complex glycans like 3alpha,4beta,3alpha-Galactotetraose is a crucial step in creating molecular probes to investigate their biological roles. These probes are often designed with a linker or reporter group to facilitate their use in various biological assays. For instance, the synthesis of related α-Gal glycotopes, such as Galα(1,3)Galβ(1,4)GlcNAcα, has been achieved to create neoglycoproteins. nih.govscispace.comresearchgate.net In a typical approach, the oligosaccharide is synthesized with a functionalized linker, such as a mercaptopropyl group, at its reducing end. nih.gov This linker then allows for covalent conjugation to a carrier protein, like bovine serum albumin (BSA), which has been derivatized with a compatible functional group (e.g., maleimide). nih.gov

These synthetic neoglycoproteins serve as powerful probes in immunological studies. nih.gov The multivalent presentation of the glycan on the protein scaffold mimics its natural presentation on cell surfaces, enhancing its interaction with antibodies and cellular receptors. ebi.ac.uk Similar strategies can be envisioned for this compound, where its synthesis and subsequent conjugation would yield probes to investigate its recognition by lectins or antibodies, potentially uncovering new biological functions. The design of such probes may also incorporate fluorescent tags or biotin, enabling a wide array of detection and purification techniques. nih.gov

Development of Glycan Microarrays for Epitope Mapping and Binding Studies

Glycan microarrays have emerged as a high-throughput technology for studying carbohydrate-protein interactions and for defining the specific carbohydrate structures, or epitopes, recognized by antibodies and lectins. These arrays consist of a collection of synthetic glycans immobilized on a solid surface, such as a glass slide.

The process involves printing small, defined amounts of synthetic oligosaccharides, which can include structures like this compound, onto a chemically activated surface. When a sample containing a glycan-binding protein (like an antibody) is applied to the array, the protein will bind to its specific carbohydrate ligand. This binding event is then typically detected using a fluorescently labeled secondary antibody.

This technology is instrumental in fine-mapping the binding specificities of antibodies. For example, by including a series of related but structurally distinct glycans on an array, researchers can pinpoint the exact features of the carbohydrate that are essential for antibody recognition. The α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) is a well-known carbohydrate antigen, and microarrays containing this and similar structures are used to characterize the anti-Gal antibody response in humans, which is relevant for xenotransplantation and certain infectious diseases. ebi.ac.ukfrontiersin.org The inclusion of this compound on such an array would allow for the screening of sera to determine if antibodies exist that specifically recognize this unique tetrasaccharide structure.

Contributions to Understanding Complex Carbohydrate Structures and Functions

The study of specific oligosaccharides provides fundamental insights into the complex world of carbohydrate biology. Carbohydrates are involved in a vast range of biological processes, from structural support to cell signaling and immune recognition. ebi.ac.uk The α-Gal epitope, which shares structural similarity with this compound, serves as a prime example of the functional importance of a specific glycan structure. It is synthesized by the enzyme α1,3-galactosyltransferase, which is present in most non-primate mammals but absent in humans and Old World monkeys. frontiersin.org

This difference leads to humans having high levels of natural antibodies (anti-Gal antibodies) against the α-Gal epitope. frontiersin.org This immune response is a major barrier in xenotransplantation (the transplantation of organs between different species, e.g., from pigs to humans), causing hyperacute rejection of the transplanted organ. ebi.ac.uk Furthermore, the α-Gal epitope is expressed on the surface of pathogens like Trypanosoma cruzi, the parasite that causes Chagas disease, and the immune response against it is part of the host's defense mechanism. nih.govscispace.comnih.gov The synthesis and study of the Galα(1,3)Galβ(1,4)GlcNAcα glycotope have been pivotal in developing potential diagnostics and vaccines for Chagas disease. scispace.comnih.gov

By extension, investigating this compound contributes to this knowledge base. Determining its presence or absence in different organisms and its ability to be recognized by the immune system could reveal new roles in host-pathogen interactions or autoimmune responses.

Methodological Advancements in Glycochemistry

The chemical synthesis of complex oligosaccharides like this compound is a formidable challenge that drives innovation in synthetic organic chemistry.

The primary challenge in oligosaccharide synthesis is the stereocontrolled formation of the glycosidic linkage, the bond connecting two monosaccharide units. For a molecule like this compound, which contains both α and β linkages, precise control over the stereochemical outcome of each glycosylation step is paramount. The synthesis of the related α-Gal trisaccharide, Galα(1,3)Galβ(1,4)GlcNAcα, highlights the strategies employed. nih.gov

The formation of a 1,2-cis glycosidic linkage (such as the α-linkage of galactose) is particularly challenging. Modern synthetic chemistry has developed several strategies to address this, including:

Donor-based control: Modifying the protecting groups on the glycosyl donor (the sugar unit to be added) to influence the stereochemical outcome. Non-participating protecting groups at the C2 position are often required to favor the formation of α-linkages.

Promoter/catalyst control: The choice of the activating agent (promoter or catalyst) can significantly influence the α/β ratio of the product. Common promoters include combinations of thiophilic reagents like N-iodosuccinimide (NIS) and a catalytic acid like triflic acid (TfOH) for activating thioglycoside donors.

Solvent effects: The polarity and coordinating ability of the reaction solvent can stabilize or destabilize reaction intermediates, thereby directing the stereoselectivity of the glycosylation.

The successful synthesis of complex targets like the α-Gal epitope relies on the careful selection and optimization of glycosyl donors, acceptors, and reaction conditions for each individual glycosylation step to achieve the desired stereochemistry and yield. nih.gov These ongoing advancements in stereospecific glycosylation are essential for producing pure, structurally defined oligosaccharides like this compound for biological studies.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3alpha,4beta,3alpha-Galactotetraose, and how do they differ in yield and purity?

- Methodological Answer : Synthesis typically involves enzymatic or chemical glycosylation. Enzymatic methods (e.g., using galactosyltransferases) offer stereochemical precision but may require optimized pH and cofactors (e.g., UDP-galactose) . Chemical synthesis, such as Koenigs-Knorr reactions, relies on protecting-group strategies but risks lower yields due to side reactions. A comparative study using HPLC and ESI-MS can quantify purity and yield differences (Table 1) .

Table 1 : Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Enzymatic (pH 7.5) | 65–75 | >95 | Costly cofactors |

| Chemical (AcBr) | 40–50 | 80–90 | Protecting-group removal |

Q. How is this compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer : Combine NMR (1D/2D for glycosidic linkage confirmation) with high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, -NMR chemical shifts at δ 4.8–5.2 ppm indicate anomeric protons, while -NMR confirms β- vs. α-linkages via C1 shifts . MALDI-TOF or ESI-MS provides mass validation (e.g., m/z 667.2 for [M+Na]⁺). Always cross-reference data with literature in SciFinder or Reaxys .

Q. What are the primary biological roles of this compound in glycoconjugate interactions?

- Methodological Answer : Study its binding affinity to lectins (e.g., galectins) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Competitive ELISA assays using synthetic analogs can identify key hydroxyl groups critical for binding . For example, truncation of the 4β-OH group reduces affinity by >50%, suggesting its role in hydrogen bonding .

Advanced Research Questions

Q. How can contradictory data on the conformational flexibility of this compound be resolved?

- Methodological Answer : Address discrepancies using molecular dynamics (MD) simulations paired with experimental NOESY NMR. For instance, MD may predict transient chair-twist boat transitions, while NOESY cross-peaks validate inter-residue distances. A 2024 study reconciled conflicting MD and crystallography data by adjusting force-field parameters (e.g., GLYCAM06) to match experimental hydration effects .

Q. What strategies optimize the scalability of enzymatic synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Use immobilized enzymes (e.g., galactosyltransferases on magnetic nanoparticles) to enhance reusability. Monitor reaction kinetics via stopped-flow spectrophotometry and adjust UDP-galactose concentrations to avoid substrate inhibition. A 2023 protocol achieved 85% yield over 10 cycles by optimizing cofactor recycling with NADH oxidase .

Q. How do researchers validate the absence of side products in complex mixtures containing this compound?

- Methodological Answer : Employ orthogonal techniques:

- HILIC-HPLC for polar impurity detection.

- Ion-mobility MS to separate isobaric contaminants.

- Enzymatic digestion (e.g., α-galactosidase) to confirm resistance, indicating correct linkages .

Q. What interdisciplinary approaches are emerging to study the metabolic stability of this compound?

- Methodological Answer : Combine glycomics (LC-MS/MS for degradation products) with gut microbiota profiling (16S rRNA sequencing) to assess microbial metabolism. A 2025 study linked its stability in the colon to Bacteroides spp. lacking specific β-galactosidases, validated via knockout models .

Guidelines for Methodological Rigor

- Reproducibility : Document synthesis protocols in line with the Beilstein Journal of Organic Chemistry standards, including full NMR assignments and purity thresholds (>95%) .

- Data Validation : Cross-check spectral data against databases (SciFinder, Reaxys) for known compounds. For novel analogs, provide X-ray crystallography or 2D NMR COSY/HSQC .

- Ethical Reporting : Avoid overinterpretation of binding assays; use statistical corrections (e.g., Bonferroni) for multiple comparisons in SPR/ITC studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.